2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate
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Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with three methyl groups and a fluorobenzoate ester group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate typically involves the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, followed by esterification with 3-fluorobenzoic acid. The reaction conditions often include the use of acidic catalysts such as sulfuric acid or metal-modified catalysts like zinc-exchanged tungstophosphoric acid supported on γ-Al2O3 .
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable synthesis techniques such as microwave-assisted hydrothermal methods to enhance reaction efficiency and yield. The use of heterogeneous catalytic systems is preferred to minimize the use of harmful solvents and reduce recovery costs .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use as a pharmacological agent due to its structural similarity to other bioactive quinoline derivatives.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: A precursor in the synthesis of the target compound, known for its antioxidant properties.
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: A structurally similar compound with potential pharmacological activities.
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate is unique due to the presence of both the quinoline ring system and the fluorobenzoate ester group, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-12-11-19(2,3)21-17-8-7-15(10-16(12)17)23-18(22)13-5-4-6-14(20)9-13/h4-11,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPJEZKOVWECFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)F)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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